molecular formula C24H31N3O2 B4649344 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide CAS No. 908495-39-6

2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide

Cat. No. B4649344
CAS RN: 908495-39-6
M. Wt: 393.5 g/mol
InChI Key: YSCUSDUZUXJTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide, also known as A-401, is a compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. It has also been shown to act as a dopamine D2 receptor antagonist.
Biochemical and Physiological Effects
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide has been shown to inhibit tumor growth and induce apoptosis through the activation of caspase-3 and caspase-9. In depression and anxiety research, 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. In schizophrenia research, 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide has been shown to improve cognitive function and reduce negative symptoms through the modulation of glutamatergic and GABAergic neurotransmission.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide in lab experiments is its high potency and selectivity for its target receptors. This allows for more precise and specific studies of its effects. However, one limitation is its poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for further research on 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide. One area of interest is its potential use in combination therapy with other drugs for the treatment of cancer, depression, anxiety, and schizophrenia. Another area of interest is the development of more soluble analogs of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide for improved bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide and its effects on various neurotransmitter systems in the brain.

Scientific Research Applications

2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, depression, anxiety, and schizophrenia. In cancer research, 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In depression and anxiety research, 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide has been shown to have anxiolytic and antidepressant effects. In schizophrenia research, 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide has been shown to improve cognitive function and reduce negative symptoms.

properties

IUPAC Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-17-5-6-18(2)23(15-17)19(3)25-24(29)16-26-11-13-27(14-12-26)22-9-7-21(8-10-22)20(4)28/h5-10,15,19H,11-14,16H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCUSDUZUXJTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148585
Record name 4-(4-Acetylphenyl)-N-[1-(2,5-dimethylphenyl)ethyl]-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide

CAS RN

908495-39-6
Record name 4-(4-Acetylphenyl)-N-[1-(2,5-dimethylphenyl)ethyl]-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908495-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Acetylphenyl)-N-[1-(2,5-dimethylphenyl)ethyl]-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.